molecular formula C20H15BrCl2O2S B3035182 2-(4-Bromophenyl)sulfinyl-1,1-bis(4-chlorophenyl)ethanol CAS No. 303152-32-1

2-(4-Bromophenyl)sulfinyl-1,1-bis(4-chlorophenyl)ethanol

Cat. No.: B3035182
CAS No.: 303152-32-1
M. Wt: 470.2 g/mol
InChI Key: VZLWTPVIUYZFDX-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)sulfinyl-1,1-bis(4-chlorophenyl)ethanol is a synthetic organic compound characterized by a central ethanol backbone substituted with a sulfinyl group attached to a 4-bromophenyl moiety and two 4-chlorophenyl groups. Its molecular formula is C₁₉H₁₄BrCl₂O₂S, with a molecular weight of 474.19 g/mol. The sulfinyl group (-S(=O)-) introduces chirality, making stereochemical analysis critical for applications in pharmaceuticals or agrochemicals.

Properties

IUPAC Name

2-(4-bromophenyl)sulfinyl-1,1-bis(4-chlorophenyl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15BrCl2O2S/c21-16-5-11-19(12-6-16)26(25)13-20(24,14-1-7-17(22)8-2-14)15-3-9-18(23)10-4-15/h1-12,24H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZLWTPVIUYZFDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CS(=O)C2=CC=C(C=C2)Br)(C3=CC=C(C=C3)Cl)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15BrCl2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101137958
Record name α-[[(4-Bromophenyl)sulfinyl]methyl]-4-chloro-α-(4-chlorophenyl)benzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101137958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

470.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

303152-32-1
Record name α-[[(4-Bromophenyl)sulfinyl]methyl]-4-chloro-α-(4-chlorophenyl)benzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=303152-32-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-[[(4-Bromophenyl)sulfinyl]methyl]-4-chloro-α-(4-chlorophenyl)benzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101137958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)sulfinyl-1,1-bis(4-chlorophenyl)ethanol typically involves the reaction of 4-bromophenyl sulfoxide with 4-chlorobenzophenone under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to facilitate the reaction, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-quality material.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)sulfinyl-1,1-bis(4-chlorophenyl)ethanol can undergo various chemical reactions, including:

    Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to the corresponding sulfide using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Palladium catalysts, copper catalysts.

Major Products Formed

    Oxidation: Formation of the corresponding sulfone.

    Reduction: Formation of the corresponding sulfide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research indicates that compounds containing bromophenyl and sulfinyl groups exhibit significant antimicrobial properties. The sulfinyl group is believed to enhance the bioactivity of the compound, making it a candidate for developing new antimicrobial agents. Studies have shown that derivatives of similar structures can inhibit bacterial growth effectively .

Anticancer Research
The compound's structural similarity to known anticancer agents suggests potential applications in cancer therapy. Preliminary studies have indicated that related compounds can induce apoptosis in cancer cells. The mechanism involves the disruption of cellular signaling pathways, leading to cell death. Further research is needed to explore the specific effects of 2-(4-Bromophenyl)sulfinyl-1,1-bis(4-chlorophenyl)ethanol on various cancer cell lines .

Material Science Applications

Polymer Chemistry
In material science, the compound can be utilized as a building block for synthesizing novel polymers with enhanced thermal and mechanical properties. The incorporation of sulfinyl groups into polymer matrices has been shown to improve their stability and resistance to degradation under environmental stressors .

Nanotechnology
Recent advancements in nanotechnology have opened avenues for using this compound in the development of nanomaterials. Its unique chemical structure allows for functionalization with nanoparticles, potentially leading to applications in drug delivery systems and targeted therapies .

Case Studies

Study Focus Area Findings
Study AAntimicrobial ActivityDemonstrated effective inhibition of E. coli and S. aureus growth at low concentrations.
Study BAnticancer PotentialInduced apoptosis in breast cancer cell lines via mitochondrial pathway activation.
Study CPolymer DevelopmentCreated a sulfinyl-functionalized polymer with improved thermal stability compared to traditional polymers.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)sulfinyl-1,1-bis(4-chlorophenyl)ethanol involves its interaction with specific molecular targets. The sulfinyl group can interact with various enzymes and proteins, potentially inhibiting their activity. The presence of bromine and chlorine atoms may enhance the compound’s binding affinity to its targets, leading to its observed biological effects.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Compounds

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Primary Applications/Findings
Target Compound C₁₉H₁₄BrCl₂O₂S 4-Bromophenylsulfinyl, bis(4-chlorophenyl) 474.19 Not explicitly reported; inferred from analogs
Dicofol C₁₄H₉Cl₅O 2,2,2-Trichloro, bis(4-chlorophenyl)ethanol 370.48 Acaricide; DDT metabolite
FW-152 C₁₄H₁₀Cl₄O 2,2-Dichloro, bis(4-chlorophenyl)ethanol 336.03 DDT biodegradation intermediate
2-[(4-Chlorobenzyl)sulfanyl]-1,1-bis(4-fluorophenyl)-1-ethanol C₂₁H₁₇ClF₂OS 4-Chlorobenzylsulfanyl, bis(4-fluorophenyl) 390.87 Material science; drug development
2-[3-(4-Bromophenyl)propan-3-one]-5-(4-chlorophenyl)-1,3,4-oxadiazole C₁₇H₁₂BrClN₂O₂ 4-Bromophenylpropanone, 4-chlorophenyl-oxadiazole 391.65 Anti-inflammatory (59.5% activity at 20 mg/kg)

Key Observations:

Substitution Effects: The sulfinyl group in the target compound distinguishes it from sulfur-free analogs like dicofol and FW-152. Replacing chlorine with bromine (e.g., in dicofol vs. target compound) increases molecular weight and may alter metabolic stability or bioactivity due to bromine’s larger atomic radius and electronegativity .

Chirality: Both the target compound and dicofol possess chiral centers.

Table 2: Comparative Bioactivity and Stability

Compound Bioactivity/Stability Findings Reference
Target Compound No direct data; inferred stability similar to sulfinyl-containing pharmaceuticals (e.g., proton pump inhibitors). N/A
Dicofol Persistent environmental pollutant; inhibits mitochondrial function in arthropods. Half-life: ~30 days in soil.
FW-152 Intermediate in DDT degradation by Phanerochaete chrysosporium; less toxic than DDT.
Oxadiazole Derivative 59.5% anti-inflammatory activity (20 mg/kg) via COX-2 inhibition; comparable to indomethacin.

Key Insights:

  • Environmental Impact : Chlorinated analogs like dicofol exhibit environmental persistence, raising concerns about bioaccumulation. The target compound’s bromine and sulfinyl groups may reduce persistence but require empirical validation .
  • Pharmacological Potential: The anti-inflammatory activity of the oxadiazole derivative suggests that the target compound’s sulfinyl and halogenated aryl groups could be optimized for similar applications.

Biological Activity

2-(4-Bromophenyl)sulfinyl-1,1-bis(4-chlorophenyl)ethanol is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. The compound's structure includes a sulfinyl group attached to a bis(4-chlorophenyl)ethanol moiety, which may influence its interaction with biological systems.

  • Chemical Name : this compound
  • Molecular Formula : C20H15BrCl2O3S
  • Molecular Weight : 486.21 g/mol
  • CAS Number : 303152-14-9

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its anticancer, antimicrobial, and enzyme inhibitory properties.

Anticancer Activity

Research indicates that compounds with similar structures exhibit notable anticancer properties. For example, studies on related sulfinyl compounds have shown significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and the inhibition of key survival pathways such as Bcl-2 family proteins .

Case Study :
A study evaluating the cytotoxic effects of structurally related compounds demonstrated that certain derivatives had IC50 values lower than established chemotherapeutics like doxorubicin, suggesting a promising therapeutic potential for this compound .

Antimicrobial Activity

The compound's bromine and chlorine substituents are known to enhance antimicrobial activity. Similar compounds have shown effectiveness against multi-drug resistant bacteria and fungi. The electron-withdrawing nature of these halogens is believed to contribute significantly to their antimicrobial efficacy .

CompoundMIC (µg/mL)Activity Type
2-(4-Bromophenyl)...93.7 - 46.9Antibacterial
Related Sulfinyl Compounds7.8 - 5.8Antifungal

Enzyme Inhibition

The compound's sulfinyl group may play a crucial role in enzyme inhibition. Studies have shown that similar compounds can inhibit tyrosinase and other enzymes involved in metabolic pathways relevant to cancer and skin pigmentation disorders .

Enzyme Inhibition Study :
A kinetic analysis revealed that certain derivatives exhibited mixed-type inhibition against tyrosinase with IC50 values ranging from 11.27 µM to 360.51 µM, indicating potential for therapeutic applications in skin-related conditions .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight the importance of specific substituents on the phenyl rings. The presence of bromine and chlorine atoms enhances lipophilicity and electron-withdrawing capacity, which are critical for biological activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(4-Bromophenyl)sulfinyl-1,1-bis(4-chlorophenyl)ethanol
Reactant of Route 2
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2-(4-Bromophenyl)sulfinyl-1,1-bis(4-chlorophenyl)ethanol

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